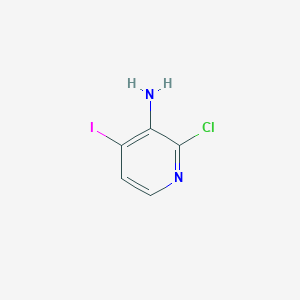

2-Chloro-4-iodopyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOGWKQVHILZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433849 | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-93-6 | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-Chloro-4-iodopyridin-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of 2-Chloro-4-iodopyridin-3-amine, a pivotal building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to deliver not just a protocol, but a foundational understanding of the chemical principles and strategic considerations that underpin the successful execution of this synthesis and the validation of its outcome.

Strategic Importance: Why 2-Chloro-4-iodopyridin-3-amine?

2-Chloro-4-iodopyridin-3-amine (Molecular Formula: C₅H₄ClIN₂) is a highly functionalized pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex therapeutic agents.[1][2] Its value lies in the orthogonal reactivity of its three distinct functional handles: the amine, the chloro group, and the iodo group. This unique arrangement allows for sequential, site-selective modifications, making it an ideal scaffold for building diverse molecular libraries.

The pyridine core is a prevalent motif in numerous biologically active compounds, and this specific intermediate is instrumental in the development of novel kinase inhibitors for oncology, agents targeting neurological pathways, and various anti-infectives.[1][2] The ability to precisely control subsequent chemical transformations is paramount in drug discovery, and this molecule provides an exceptional platform for such endeavors.

Synthesis: From Precursor to Product

The synthesis of 2-Chloro-4-iodopyridin-3-amine is typically achieved via electrophilic iodination of a suitable aminopyridine precursor. The choice of starting material and iodinating agent is critical for achieving high regioselectivity and yield.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The core of this synthesis is an electrophilic aromatic substitution (SₑAr) reaction. The pyridine ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophiles. However, the presence of the strongly activating amino (-NH₂) group at the 3-position significantly enhances the electron density of the ring, facilitating the substitution.

The amino group is an ortho-, para- director. In the case of 2-chloropyridin-3-amine, the positions ortho to the amine are C2 and C4.

-

Position 2: Already substituted with a chloro group.

-

Position 4: Available for substitution.

-

Position 6: Also ortho to the amine, but substitution here is sterically hindered by the adjacent nitrogen atom and less electronically favored.

Therefore, the incoming electrophile (I⁺) is preferentially directed to the C4 position, resulting in the desired product.

Selecting the Optimal Iodinating Agent

Several reagents can serve as a source of the electrophilic iodine (I⁺). The selection involves a trade-off between reactivity, cost, and ease of handling.

-

Iodine Monochloride (ICl): This is a highly effective and commonly used reagent for this transformation.[3][4] The I-Cl bond is polarized (Iᵅ⁺-Clᵅ⁻), making the iodine atom sufficiently electrophilic to attack the activated pyridine ring. It is often used in an acidic medium like glacial acetic acid, which can protonate the pyridine nitrogen, further modulating reactivity.

-

N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent.[5][6][7][8] It is a solid, making it easier to handle than ICl. The reaction with NIS can be catalyzed by acids and is particularly useful when the substrate is sensitive to the harsher conditions sometimes associated with ICl.[5][9]

For this guide, we will focus on the robust and widely reported method using Iodine Monochloride.

Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis, from the starting material to the final, purified product.

Caption: A flowchart of the synthesis of 2-Chloro-4-iodopyridin-3-amine.

Detailed Experimental Protocol

This protocol is a synthesis of established methods and should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

2-Chloropyridin-3-amine

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for eluent)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloropyridin-3-amine (1.0 equiv) in glacial acetic acid.

-

Addition of Reagent: To this solution, add iodine monochloride (1.1 equiv) dropwise at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to 70°C and stir for approximately 16 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[3][10]

-

Work-up - Quenching: Cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is neutral or slightly basic.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.[3][10]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate (e.g., starting from 94:6 hexane:ethyl acetate) to afford 2-Chloro-4-iodopyridin-3-amine as a solid.[3][10]

Comprehensive Characterization: Validating Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₄ClIN₂[11] |

| Molecular Weight | 254.46 g/mol [11] |

| Appearance | White to light brown solid[3][10] |

| Melting Point | 116-117 °C[4][12] |

| IUPAC Name | 2-chloro-4-iodopyridin-3-amine[13] |

| CAS Number | 909036-46-0[11] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. The expected spectrum in DMSO-d₆ would show:

-

A doublet for the proton at C5.

-

A doublet for the proton at C6, coupled to the C5 proton.

-

A broad singlet for the two protons of the amine group (-NH₂).

-

Expert Note: One source reports ¹H NMR (400 MHz, DMSO-d6) δ 7.74 (d, J= 5.3 Hz, 1H), 6.53 (d, J= 5.3 Hz, 3H)[4]. The integration of the second peak (3H) is likely a typographical error and should be 1H. The downfield signal (δ ~7.74) corresponds to the proton at C6, adjacent to the electronegative nitrogen atom. The upfield signal (δ ~6.53) corresponds to the proton at C5.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further structural validation, with five distinct signals expected for the pyridine ring carbons. The carbons attached to the halogens (C2 and C4) will show characteristic shifts.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Expected M⁺: The molecular ion peak should appear at m/z ≈ 254.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for chlorine. The spectrum will show two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl).

-

Applications: A Versatile Chemical Hub

The synthetic utility of 2-Chloro-4-iodopyridin-3-amine stems from the differential reactivity of its halogen substituents, allowing it to serve as a central node for generating chemical diversity.

-

The Iodo Group (C4): The C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide variety of aryl, alkyl, or alkynyl groups.

-

The Chloro Group (C2): The C-Cl bond is less reactive in cross-coupling reactions but can be targeted under more forcing conditions or used for nucleophilic aromatic substitution (SₙAr).

-

The Amino Group (C3): The amine can be acylated, alkylated, or used as a directing group for further functionalization.

Role as a Key Building Block

The following diagram illustrates how 2-Chloro-4-iodopyridin-3-amine acts as a versatile starting point for accessing diverse and complex molecular architectures.

Caption: Versatility of 2-Chloro-4-iodopyridin-3-amine as a synthetic hub.

Safety and Handling

2-Chloro-4-iodopyridin-3-amine is classified as hazardous.[13]

-

Hazards: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[9][13]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

References

- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook. (n.d.).

- Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine - ChemicalBook. (2022-11-24).

- 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 - ChemicalBook. (2025-07-24).

- Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications - ChemicalBook. (2024-04-23).

- What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry? - FAQ. (n.d.).

-

2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

N-Iodosuccinimide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals. (2025-09-19).

- N-Iodosuccinimide | 516-12-1 - J&K Scientific LLC. (n.d.).

- The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. (n.d.).

- 909036-46-0, 2-CHLORO-3-IODOPYRIDIN-4-AMINE Formula - Echemi. (n.d.).

- Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price. (n.d.).

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 7. suru-chem.com [suru-chem.com]

- 8. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 11. 2-クロロ-3-ヨードピリジン-4-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price [whsysbio.net]

- 13. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical and chemical properties of 2-Chloro-4-iodopyridin-3-amine"

An In-Depth Technical Guide to the Properties of 2-Chloro-4-iodopyridin-3-amine and Its Isomers for Drug Discovery Professionals

Foreword by the Senior Application Scientist:

In the landscape of pharmaceutical and materials science, substituted pyridines represent a cornerstone of molecular design. Their unique electronic properties and versatile reactivity make them invaluable scaffolds for creating novel therapeutic agents and functional materials. This guide focuses on 2-Chloro-4-iodopyridin-3-amine (CAS: 153034-93-6) , a halogenated pyridinamine with significant potential as a synthetic building block.

During our comprehensive review of the available literature, it became apparent that specific, detailed experimental data for 2-Chloro-4-iodopyridin-3-amine is sparse. However, its structural isomer, 2-Chloro-3-iodopyridin-4-amine (CAS: 909036-46-0) , is extensively documented. For researchers, understanding the subtle yet critical differences between such isomers is paramount. The placement of substituents dramatically alters a molecule's steric and electronic profile, thereby influencing its reactivity, physical properties, and biological activity.

Therefore, this guide has been structured to provide all available information on the target compound while leveraging the rich dataset of its well-characterized isomer as a powerful comparative tool. This approach offers a more complete and practical understanding, equipping researchers with the insights needed to anticipate reactivity, design synthetic routes, and troubleshoot experimental challenges.

Section 1: 2-Chloro-4-iodopyridin-3-amine (The Target Compound)

2-Chloro-4-iodopyridin-3-amine is a polysubstituted pyridine derivative. The presence of a chlorine atom at the 2-position, an iodine atom at the 4-position, and an amine group at the 3-position creates a unique electronic and steric environment. While detailed research publications on its specific applications are limited, its structure suggests it is a valuable intermediate for introducing a substituted aminopyridine motif in complex molecule synthesis.

Physicochemical and Identifier Data

The following table summarizes the known properties of 2-Chloro-4-iodopyridin-3-amine. This information is primarily sourced from chemical suppliers and databases, indicating its commercial availability for research purposes.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 153034-93-6 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | |

| Molecular Weight | 254.46 g/mol | |

| IUPAC Name | 2-chloro-4-iodopyridin-3-amine | |

| Synonyms | 2-chloro-4-iodo-3-pyridinamine | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Ambient | |

| InChI Key | OMOGWKQVHILZND-UHFFFAOYSA-N |

Spectral and Experimental Data

While specific spectral data (NMR, IR, MS) are not publicly available in research literature, several suppliers indicate that this information is available upon request with purchase.[1] Researchers are advised to obtain lot-specific Certificates of Analysis for definitive structural confirmation.

Section 2: A Comparative Analysis: The Isomer 2-Chloro-3-iodopyridin-4-amine

To provide a functional and in-depth guide, we will now explore the extensively studied isomer, 2-Chloro-3-iodopyridin-4-amine. The data presented here serves as a robust proxy for understanding the chemical nature of this class of compounds. This molecule has gained significant attention as a versatile building block in medicinal chemistry and materials science.[4][5]

Physicochemical Properties

The physical properties of 2-Chloro-3-iodopyridin-4-amine are well-documented, providing a baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 909036-46-0 | [6][7] |

| Molecular Weight | 254.46 g/mol | [8] |

| Melting Point | 116-117 °C | [6][9] |

| Boiling Point | 377.0 ± 42.0 °C (Predicted) | [9][10] |

| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [9][10] |

| pKa | 2.96 ± 0.42 (Predicted) | [9] |

| XLogP3 | 1.8 | [8] |

| Appearance | White to light brown crystalline solid | [7][10] |

Chemical Reactivity and Mechanistic Insights

The unique arrangement of substituents in 2-Chloro-3-iodopyridin-4-amine makes it a fascinating bifunctional molecule. Its reactivity is governed by the interplay between the nucleophilic amine group and the electrophilic carbon centers of the pyridine ring, which are further influenced by the halogen atoms.[4]

-

Nucleophilic Character: The amine group (-NH₂) at the 4-position possesses a lone pair of electrons, making it a potent nucleophile. This allows it to readily participate in reactions to form new carbon-nitrogen bonds, a cornerstone of heterocyclic compound synthesis.[4]

-

Electrophilic Character: The chlorine and iodine atoms are electron-withdrawing, creating electron-deficient sites on the pyridine ring. This renders the molecule susceptible to nucleophilic aromatic substitution and makes it an excellent partner in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the carbon-iodine bond is typically more reactive than the carbon-chlorine bond.[4]

This dual reactivity is a key asset in molecular design, allowing for sequential and regioselective modifications.

Caption: Dual reactivity of 2-Chloro-3-iodopyridin-4-amine.

Established Synthesis Protocol

The synthesis of 2-Chloro-3-iodopyridin-4-amine is typically achieved through the electrophilic iodination of 2-chloro-4-aminopyridine. The following protocol is a representative example based on published methods.[6][10][11]

Causality Behind Experimental Choices:

-

Starting Material: 2-chloro-4-aminopyridine is chosen because the amino group is an activating group that directs electrophilic substitution.

-

Iodinating Agent: Iodine monochloride (ICl) is an effective and moderately reactive electrophilic iodine source. N-iodosuccinimide (NIS) is an alternative.[7]

-

Solvent: Glacial acetic acid is a common solvent for halogenations as it is polar and can protonate the pyridine nitrogen, further influencing reactivity.

-

Temperature: Heating to 70 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.[10][11]

-

Workup: The sodium bicarbonate quench neutralizes the acidic solvent. The sodium thiosulfate wash removes any unreacted iodine. Extraction with ethyl acetate isolates the product from the aqueous phase.

-

Purification: Silica gel column chromatography is essential to separate the desired product from starting material and any potential regioisomers.[11]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, combine 2-chloro-4-aminopyridine (1.0 equiv.), and glacial acetic acid.

-

Addition of Reagents: Add sodium acetate trihydrate (1.5 equiv.) followed by the dropwise addition of iodine monochloride (1.1 equiv.).[10]

-

Reaction Execution: Heat the mixture to 70 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS.[11]

-

Quenching: After cooling to room temperature, carefully quench the reaction by the portion-wise addition of solid sodium bicarbonate until effervescence ceases.

-

Extraction: Dilute the mixture with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with a 10% sodium thiosulfate solution and brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[11]

Caption: Synthetic workflow for 2-Chloro-3-iodopyridin-4-amine.

Applications in Research and Development

The unique structural and reactive properties of 2-Chloro-3-iodopyridin-4-amine have made it a valuable intermediate in several areas:

-

Pharmaceuticals: It is a key building block in the synthesis of therapeutic compounds, including kinase inhibitors for oncology and novel agents targeting neurological pathways.[4]

-

Agrochemicals: Its structure is utilized in the development of specialized herbicides and pesticides.[5]

-

Material Science: It can be incorporated into novel organic materials to enhance their properties.[5]

Section 3: Safety and Handling

Given the limited specific safety data for 2-Chloro-4-iodopyridin-3-amine, the hazard profile of its isomer, 2-Chloro-3-iodopyridin-4-amine, should be used as a precautionary reference.

GHS Hazard Information for 2-Chloro-3-iodopyridin-4-amine:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Classification: Acute Toxicity 4 (Oral)

GHS Hazard Information for 2-Chloro-4-iodopyridin-3-amine:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-4-iodopyridin-3-amine is a commercially available yet under-documented synthetic building block. While its specific physicochemical and reactivity data remain to be fully characterized in public literature, a comprehensive analysis of its well-studied isomer, 2-Chloro-3-iodopyridin-4-amine, provides critical insights. This comparative approach allows researchers to infer potential reactivity, design robust synthetic strategies, and adhere to appropriate safety protocols. As the demand for novel heterocyclic compounds grows, further investigation into the properties and applications of 2-Chloro-4-iodopyridin-3-amine is warranted and represents an opportunity for new discoveries.

References

-

PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price. Retrieved from [Link]

-

Molbase. (n.d.). 3-PYRIDINAMINE, 2-CHLORO-4-IODO- | 153034-93-6. Retrieved from [Link]

-

AOPConnect. (n.d.). What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry? - FAQ. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-3-iodopyridin-4-amine (C5H4ClIN2). Retrieved from [Link]

Sources

- 1. 153034-93-6|2-Chloro-4-iodopyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. 3-PYRIDINAMINE, 2-CHLORO-4-IODO- | 153034-93-6 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE CAS#: 909036-46-0 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price [whsysbio.net]

- 10. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 11. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

"structure elucidation of 2-Chloro-4-iodopyridin-3-amine"

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-iodopyridin-3-amine

Authored by a Senior Application Scientist

Abstract

Introduction: The Imperative for Unambiguous Characterization

2-Chloro-4-iodopyridin-3-amine is a highly functionalized heterocyclic building block. Its unique substitution pattern—featuring an amine group, a chlorine atom, and an iodine atom on a pyridine core—offers multiple reaction sites for synthetic chemists to build molecular complexity.[1][2] This versatility makes it a valuable intermediate in the synthesis of kinase inhibitors for oncology and novel neurological agents.[1][2]

Given its role in the development of therapeutic and agricultural agents, confirming the precise regio-isomeric arrangement of its substituents is of paramount importance. An incorrect structural assignment could lead to the synthesis of inactive or toxic off-target compounds, wasting significant resources and derailing development programs. This guide outlines the logical and experimental sequence for structural verification, grounded in foundational spectroscopic and analytical principles.

Physicochemical Properties Summary

A preliminary characterization begins with its basic physical and chemical properties, which provide the first layer of identification.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂ | [3][4][5] |

| Molecular Weight | 254.46 g/mol | [3][4][6] |

| Appearance | White to light brown/pink solid | [7][8][9] |

| Melting Point | 116-117 °C | [7][10] |

| SMILES | C1=CN=C(C(=C1N)I)Cl | [6] |

| InChI Key | BYVMKCHHWASQFN-UHFFFAOYSA-N | [3][6][7] |

The Elucidation Workflow: A Multi-Pronged Approach

The structure elucidation of an organic molecule is a process of systematic investigation, where each experiment provides a piece of a larger puzzle. The workflow is designed to be logical and cumulative, with each step building upon the last.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The first step in analyzing any new compound is to confirm its molecular weight and elemental formula. This is the foundational piece of data upon which all further spectroscopic interpretation rests. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for a novel compound, as it provides exact mass, which is critical for distinguishing between isobaric compounds.

Experimental Protocol (GC-MS with EI)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI) is a robust method for volatile, thermally stable compounds like this one.[7][11]

-

Sample Preparation: Dissolve ~1 mg of 2-Chloro-4-iodopyridin-3-amine in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.

-

MS Detection (EI): The mass spectrometer is operated in EI mode at 70 eV. Scan over a mass range of m/z 50-350.

-

HRMS Analysis: For accurate mass, the sample is analyzed by a high-resolution instrument (e.g., TOF or Orbitrap) via direct infusion or LC-MS to achieve mass accuracy < 5 ppm.

Expected Data & Interpretation

-

Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak. For C₅H₄ClIN₂, the expected monoisotopic mass is 253.9108 Da.[6]

-

Isotopic Pattern: A hallmark of chlorine-containing compounds is the characteristic M⁺ and M+2 isotopic pattern with a ~3:1 ratio of intensities, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. This provides immediate evidence of a chlorine atom in the structure.

-

Fragmentation: While complex, EI fragmentation can provide structural clues. Expect to see losses of I, Cl, and HCN, which are common fragmentation pathways for halogenated pyridines.

-

HRMS Confirmation: High-resolution analysis will yield an exact mass (e.g., 253.9105), which can be used to confirm the elemental composition C₅H₄ClIN₂ as the only plausible formula within the error tolerance.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] A full suite of 1D and 2D NMR experiments is required to move from a molecular formula to a confirmed covalent structure. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable amine protons.

¹H NMR Spectroscopy: Proton Inventory and Environment

Causality: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling). For this molecule, it will reveal the protons on the pyridine ring and the amine group.

Protocol:

-

Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Obtain a standard ¹H spectrum with 16-32 scans.

Expected Data & Interpretation:

-

Pyridine Protons: The pyridine ring has two protons. They are adjacent to each other and will appear as a pair of doublets (an AX spin system).

-

H-6: The proton at the 6-position is adjacent to the ring nitrogen, which is strongly electron-withdrawing. This proton is expected to be the most downfield, likely around δ 7.7-7.8 ppm.

-

H-5: The proton at the 5-position is adjacent to H-6. It will appear further upfield, likely around δ 6.5-6.7 ppm.

-

Coupling: These two protons will split each other, showing a typical ortho-coupling constant of J ≈ 5-6 Hz.[10]

-

-

Amine Protons (-NH₂): The two protons on the amine group are chemically equivalent and are exchangeable. They will typically appear as a broad singlet. In DMSO-d₆, this peak could be in the range of δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy: Carbon Skeleton Blueprint

Causality: ¹³C NMR reveals the number of unique carbon environments. For 2-Chloro-4-iodopyridin-3-amine, all five carbons of the pyridine ring are in unique environments and should give rise to five distinct signals.

Protocol:

-

Using the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred or thousand scans may be necessary.

Expected Data & Interpretation:

-

C-2 (bearing Cl): This carbon is attached to both a nitrogen and a chlorine. It will be significantly downfield, expected in the range of δ 150-155 ppm.

-

C-4 (bearing I): The carbon-iodine bond exhibits a strong "heavy atom effect," which shields the carbon nucleus, shifting it significantly upfield. This is a key signature and is expected to appear at a remarkably low chemical shift for an aromatic carbon, likely δ 90-100 ppm.

-

C-3 (bearing NH₂): The amine group is electron-donating, shielding the attached carbon. This signal is expected around δ 140-145 ppm.

-

C-6 and C-5: The remaining carbons bearing protons will appear in the typical aromatic region, with C-6 (adjacent to N) being further downfield (δ 145-150 ppm) than C-5 (δ 110-115 ppm).

2D NMR: Assembling the Pieces

Trustworthiness: While 1D NMR provides the list of parts, 2D NMR provides the instruction manual for how they are connected. These experiments are self-validating and essential for ruling out other possible isomers.

Protocols:

-

Using the same sample, acquire standard 2D correlation spectra: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range).

Interpretation & Unambiguous Assignment:

-

COSY (Correlation Spectroscopy): This experiment will show a cross-peak connecting the two pyridine proton signals (H-5 and H-6), confirming they are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment links protons to the carbons they are directly attached to. It will show a correlation between the ¹H signal at δ ~6.6 ppm and the ¹³C signal at δ ~112 ppm (assigning them as H-5 and C-5) and another correlation between the ¹H signal at δ ~7.7 ppm and the ¹³C signal at δ ~148 ppm (assigning them as H-6 and C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for confirming the substitution pattern by showing 2- and 3-bond correlations between protons and carbons.

Caption: Key HMBC correlations confirming the structure.

-

Key HMBC Correlations:

-

H-6 (δ ~7.7 ppm) will show correlations to C-2 (³J), C-4 (³J), and C-5 (²J). The correlation to the quaternary carbon C-2 (bearing Cl) and the unique upfield quaternary carbon C-4 (bearing I) is crucial.

-

H-5 (δ ~6.6 ppm) will show correlations to C-3 (³J), C-4 (²J), and C-6 (²J). The correlation to the quaternary carbon C-3 (bearing NH₂) is the final piece of the puzzle, locking in the position of the amine group relative to the iodine.

-

Summary of Expected NMR Data

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations from Proton |

| 2 | - | ~152 | H-6 |

| 3 | - | ~142 | H-5 |

| 4 | - | ~95 | H-5, H-6 |

| 5 | ~6.6 (d) | ~112 | H-6 |

| 6 | ~7.7 (d) | ~148 | H-5 |

| -NH₂ | ~5.5 (br s) | - | - |

| (Note: Chemical shifts are predictive and may vary based on solvent and concentration.) |

X-Ray Crystallography: The Ultimate Confirmation

Authoritative Grounding: When an unambiguous solid-state structure is required, for example, for patent applications or regulatory filings, single-crystal X-ray diffraction is the gold standard.[13] It provides a definitive 3D map of electron density, from which atomic positions can be determined with extremely high precision.

Protocol:

-

Crystal Growth: Grow a single crystal of sufficient size and quality. This is often the most challenging step and can involve slow evaporation from various solvents (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. A molecular model is fitted to the map and refined to yield the final structure, including bond lengths, bond angles, and thermal parameters.

Interpretation: The result is a definitive 3D model of the molecule. It will confirm the connectivity established by NMR and provide precise geometric data. This technique leaves no room for doubt about the substitution pattern on the pyridine ring, making it the ultimate arbiter of the molecular structure.

Conclusion: A Self-Validating Structural Proof

The structure elucidation of 2-Chloro-4-iodopyridin-3-amine is achieved through a logical and hierarchical application of modern analytical techniques. Mass spectrometry establishes the correct molecular formula. A comprehensive suite of 1D and 2D NMR experiments then maps the covalent framework, with key HMBC correlations providing irrefutable proof of the substituent placement. Finally, single-crystal X-ray diffraction can be employed to deliver the ultimate, high-precision 3D structure. The convergence of data from these orthogonal methods provides a robust, self-validating, and unambiguous confirmation of the molecular structure, a critical requirement for any high-value chemical intermediate in the pharmaceutical and agrochemical industries.

References

-

PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Available at: [Link]

-

The Chemistry of Innovation. (n.d.). Applications of 2-Chloro-3-iodopyridine. Available at: [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Available at: [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ). Available at: [Link]

-

Clariant Analytical Sciences. (n.d.). Structure Elucidation. Available at: [Link]

-

NIH. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Available at: [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

YouTube. (2019). Structural Elucidation 1. Available at: [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Chloro-3-iodopyridin-4-amine - Amerigo Scientific [amerigoscientific.com]

- 4. 2-クロロ-3-ヨードピリジン-4-アミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-3-iodopyridin-4-amine | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-CHLORO-3-IODOPYRIDIN-4-AMINE CAS#: 909036-46-0 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 11. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Data Analysis of 2-Chloro-4-iodopyridin-3-amine: A Technical Guide

Introduction

2-Chloro-4-iodopyridin-3-amine is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its unique substitution pattern, featuring an amine group, a chlorine atom, and an iodine atom on the pyridine core, makes it a versatile building block for the synthesis of more complex heterocyclic compounds.[1] It serves as a crucial intermediate in the development of pharmaceuticals, particularly kinase inhibitors for cancer therapy, and other bioactive molecules.[1] Accurate structural elucidation and purity assessment are paramount for its application in multi-step syntheses. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering field-proven insights into the interpretation of its spectral features.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation for all spectroscopic analysis.

Chemical Structure and Identifiers

The structural arrangement of substituents on the pyridine ring dictates the electronic environment of each atom, which is directly probed by spectroscopic methods.

Caption: Molecular Structure of 2-Chloro-4-iodopyridin-3-amine.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-3-iodopyridin-4-amine | [2] |

| CAS Number | 909036-46-0 | [2] |

| Molecular Formula | C₅H₄ClIN₂ | [2] |

| Molecular Weight | 254.46 g/mol | [2] |

| Monoisotopic Mass | 253.91077 Da | [2] |

| Physical Form | Solid; White to light brown/orange | [3][4] |

| Melting Point | 116-117 °C | [5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are noted in synthesis literature to be consistent with the structure, the detailed data is not publicly disseminated.[4][7] Therefore, this section provides an expert prediction and interpretation of the expected ¹H and ¹³C NMR spectra based on fundamental principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple and highly informative. The pyridine ring contains two aromatic protons, H-5 and H-6.

-

H-6 Proton: This proton is adjacent to the ring nitrogen, which is strongly electron-withdrawing. Therefore, it is expected to be the most deshielded proton, appearing furthest downfield. It will appear as a doublet due to coupling with H-5.

-

H-5 Proton: This proton is coupled to H-6 and will also appear as a doublet. It is expected to be upfield relative to H-6.

-

Amine (-NH₂) Protons: The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift of this signal can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange rates.

Table 2: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 7.8 - 8.2 | Doublet (d) | ~5-6 | Adjacent to electronegative ring nitrogen. |

| H-5 | 6.6 - 7.0 | Doublet (d) | ~5-6 | Standard aromatic region, coupled to H-6. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A | Labile protons, subject to exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the unique electronic environment of the pyridine ring.

-

C-2 and C-4: These carbons are directly bonded to electronegative atoms (Cl and N of the amine, respectively) and are expected to be significantly deshielded.

-

C-6: This carbon, adjacent to the ring nitrogen, will also be downfield.

-

C-3: Bonded to the large, polarizable iodine atom, the chemical shift of this carbon is influenced by the "heavy atom effect," which can paradoxically shift the signal upfield compared to what might be expected based on electronegativity alone. It is expected to be the most upfield of the substituted carbons.

-

C-5: This is the only carbon bonded only to hydrogen and other carbons, and it is expected to appear in a typical aromatic carbon region.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C-2 | 148 - 152 | Attached to Cl and adjacent to ring N. |

| C-6 | 145 - 149 | Adjacent to ring N. |

| C-4 | 140 - 144 | Attached to the -NH₂ group. |

| C-5 | 110 - 115 | Standard aromatic CH. |

| C-3 | 90 - 95 | Attached to I (heavy atom effect). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of 2-Chloro-4-iodopyridin-3-amine is expected to show characteristic absorptions for its amine and aromatic functionalities.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, two sharp bands |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring | Medium to Weak |

| 1650 - 1600 | N-H Scissoring (Bend) | Primary Amine | Medium to Strong |

| 1600 - 1450 | C=C and C=N Ring Stretch | Aromatic Ring | Medium to Strong, multiple bands |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 800 - 700 | C-Cl Stretch | Aryl Chloride | Strong |

| 600 - 500 | C-I Stretch | Aryl Iodide | Medium to Strong |

Interpretation: The most telling feature in an IR spectrum would be the pair of sharp bands above 3300 cm⁻¹, which is a definitive indicator of a primary amine (-NH₂). The presence of strong absorptions in the 1600-1450 cm⁻¹ region would confirm the aromatic pyridine backbone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The presence of both chlorine and iodine makes the mass spectrum particularly distinctive.

Molecular Ion and Isotopic Pattern

The analysis is expected to be performed using Electron Ionization (EI), as noted in synthetic procedures.[7][8]

-

Molecular Ion (M⁺): The nominal molecular weight is 254. The molecular ion peak should appear at m/z 254 , corresponding to the most abundant isotopes (³⁵Cl and ¹²⁷I).

-

Isotopic Signature: Chlorine has two common isotopes, ³⁵Cl (100% relative abundance) and ³⁷Cl (~32% relative abundance). This will result in a characteristic M+2 peak at m/z 256 with an intensity approximately one-third that of the molecular ion peak. This isotopic pattern is a crucial diagnostic tool for confirming the presence of a single chlorine atom.

Predicted Fragmentation Pathway

Under EI conditions, the high-energy electron beam will cause the molecule to fragment in a predictable manner. The most likely fragmentation pathways involve the loss of the halogen substituents, which are relatively weak points.

Caption: Predicted EI-MS Fragmentation of 2-Chloro-4-iodopyridin-3-amine.

Table 5: Predicted Key Ions in Mass Spectrum

| m/z Value | Ion Identity | Rationale |

| 256 | [M+2]⁺˙ | Isotopic peak due to the presence of ³⁷Cl. |

| 254 | [M]⁺˙ | Molecular ion (base peak). |

| 219 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 127 | [M - I]⁺ | Loss of an iodine radical; likely a major fragment. |

| 100 | [M - I - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - I]⁺ fragment. |

The cleavage of the C-I bond is generally more facile than the C-Cl bond, so the fragment at m/z 127 may be more abundant than the one at m/z 219. Further fragmentation of the pyridine ring, such as the loss of HCN (27 Da), is also a common pathway for such heterocycles.[9]

Standardized Experimental Protocols

To ensure data reproducibility and quality, standardized acquisition procedures should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of solid 2-Chloro-4-iodopyridin-3-amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz for ¹H).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set an appropriate spectral width and acquisition time.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Mass Spectrometry Protocol (GC/MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5). Use a temperature program that allows for the elution of the compound without decomposition.

-

MS Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a 70 eV electron beam (standard EI).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The structural confirmation of 2-Chloro-4-iodopyridin-3-amine relies on a synergistic interpretation of data from multiple spectroscopic techniques. ¹H NMR confirms the proton environment, while ¹³C NMR elucidates the carbon backbone. IR spectroscopy provides clear evidence of the primary amine and aromatic ring functionalities. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic isotopic pattern and fragmentation pathway consistent with the presence of both chlorine and iodine. Together, these analytical techniques provide a robust and self-validating system for the unambiguous identification and quality control of this important synthetic intermediate.

References

-

University of Wisconsin, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-3-iodopyridin-4-amine. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2009, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price. Retrieved January 14, 2026, from [Link]

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 5. Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price [whsysbio.net]

- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE CAS#: 909036-46-0 [m.chemicalbook.com]

- 7. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [amp.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 2-Chloro-4-iodopyridin-3-amine: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pre-formulation

In the intricate journey of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) serve as the foundational blueprint for its successful formulation. Among these, solubility stands as a paramount parameter, dictating bioavailability, processability, and ultimately, the therapeutic efficacy of the final drug product. This technical guide is dedicated to a compound of increasing interest in medicinal chemistry: 2-Chloro-4-iodopyridin-3-amine. Its unique structural features, comprising a substituted pyridine core, render it a valuable building block in the synthesis of novel therapeutics, particularly in oncology and neurology.[1][2] However, the very characteristics that make it a potent synthetic intermediate also present challenges in formulation due to its complex solubility profile.[1]

This document provides an in-depth exploration of the solubility of 2-Chloro-4-iodopyridin-3-amine in common organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this guide takes a proactive approach. It not only discusses the theoretical considerations that govern its solubility but also provides a detailed, field-proven experimental protocol for researchers to determine this critical parameter in their own laboratory settings. By equipping scientists with a robust methodology, we aim to empower more informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the development timeline of potentially life-saving medicines.

Physicochemical Profile of 2-Chloro-4-iodopyridin-3-amine

A thorough understanding of a molecule's intrinsic properties is a prerequisite for predicting and experimentally determining its solubility. 2-Chloro-4-iodopyridin-3-amine is a solid at room temperature with a reported melting point of 116-117°C.[3] The presence of an amine group and a nitrogen atom within the pyridine ring introduces polarity and the capacity for hydrogen bonding, while the chloro and iodo substituents contribute to the molecule's lipophilicity and molecular weight.[1] This amphiphilic nature suggests a nuanced solubility behavior across a spectrum of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClIN₂ | PubChem[4] |

| Molecular Weight | 254.45 g/mol | PubChem[4] |

| Melting Point | 116-117 °C | ChemicalBook[3] |

| pKa (Predicted) | 2.96 ± 0.42 | LookChem |

| LogP (Predicted) | 2.503 | LookChem |

Note: Predicted values for pKa and LogP should be experimentally verified for definitive formulation decisions.

The predicted LogP value of 2.503 suggests a moderate lipophilicity, indicating that while the compound will have some affinity for non-polar environments, its solubility in highly non-polar solvents like hexanes may be limited. Conversely, the polar amine and pyridine functionalities imply that polar solvents, particularly those capable of hydrogen bonding, are likely to be more effective solubilizing agents.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" provides a fundamental framework for solvent selection. For 2-Chloro-4-iodopyridin-3-amine, a multi-faceted analysis of its structure is crucial for predicting its solubility in various organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of both donating and accepting hydrogen bonds. The amine group (-NH₂) and the pyridine nitrogen of the target molecule can act as hydrogen bond acceptors, while the amine protons can act as hydrogen bond donors. Therefore, a favorable interaction with protic solvents is anticipated, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can act as hydrogen bond acceptors but lack acidic protons to donate. The pyridine nitrogen and the amine group of 2-Chloro-4-iodopyridin-3-amine can still engage in hydrogen bonding with these solvents. Solvents with higher polarity and hydrogen bond accepting capabilities, such as DMSO and DMF, are expected to be excellent solubilizing agents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and the ability to form hydrogen bonds. The solubility of the polar 2-Chloro-4-iodopyridin-3-amine in these solvents is expected to be low. However, the presence of the halogenated aromatic ring might allow for some weak van der Waals interactions.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity. While they are not strong hydrogen bond donors or acceptors, they can interact through dipole-dipole interactions. Their ability to solubilize 2-Chloro-4-iodopyridin-3-amine is likely to be intermediate.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of established quantitative data, a reliable experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of 2-Chloro-4-iodopyridin-3-amine in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

2-Chloro-4-iodopyridin-3-amine (of known purity)

-

A selection of common organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Tetrahydrofuran, Dimethylformamide, Dimethyl Sulfoxide.

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination protocol.

Figure 1: Experimental workflow for determining the solubility of 2-Chloro-4-iodopyridin-3-amine.

Detailed Protocol Steps

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Chloro-4-iodopyridin-3-amine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be approximately 50-100 mg.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period to reach a steady state. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a 0.22 µm syringe filter that is compatible with the organic solvent to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method: Develop a suitable HPLC method for the quantification of 2-Chloro-4-iodopyridin-3-amine. This will involve selecting an appropriate column, mobile phase, flow rate, and detection wavelength. Prepare a series of standard solutions of known concentrations and generate a calibration curve. Analyze the diluted samples and determine their concentrations from the calibration curve.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere at the wavelength of maximum absorbance (λmax), UV-Vis spectrophotometry can be a simpler alternative to HPLC. Determine the λmax of the compound in each solvent. Prepare a calibration curve of absorbance versus concentration using standard solutions. Measure the absorbance of the diluted samples and calculate the concentration.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Anticipated Solubility Trends and Rationale

Based on the theoretical considerations, the following qualitative solubility trend is anticipated. It is imperative to note that this is a predictive assessment and must be confirmed by experimental data.

Figure 2: Predicted qualitative solubility trend of 2-Chloro-4-iodopyridin-3-amine in common organic solvents.

Conclusion and Future Perspectives

The solubility of 2-Chloro-4-iodopyridin-3-amine is a critical parameter that influences its utility in pharmaceutical development. While specific quantitative data is not yet widely available, this guide provides a robust framework for its experimental determination. By following the detailed protocol outlined herein, researchers can generate reliable solubility data, enabling informed decisions in process chemistry and formulation development. The anticipated trend of higher solubility in polar aprotic and protic solvents provides a strategic starting point for these investigations. As the importance of 2-Chloro-4-iodopyridin-3-amine and its derivatives in medicinal chemistry continues to grow, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community.

References

-

PubChem. 2-Chloro-3-iodopyridin-4-amine. Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

World Health Organization (WHO). Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-3-iodopyridin-4-amine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-chloro-3-iodopyridin-4-amine, a versatile heterocyclic intermediate that has garnered significant attention in medicinal chemistry and materials science. We will delve into its discovery and historical context, explore its synthesis in detail, delineate its physicochemical properties, and discuss its burgeoning applications in drug discovery and beyond.

Introduction: A Moiety of Growing Importance

2-Chloro-3-iodopyridin-4-amine is a polysubstituted pyridine ring system characterized by the presence of a chlorine atom at the 2-position, an iodine atom at the 3-position, and an amine group at the 4-position.[1][2][3] This unique arrangement of functional groups imparts a rich and tunable reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures.[1][2] Its emergence as a key intermediate is largely driven by the prevalence of the substituted pyridine scaffold in a vast array of biologically active compounds and functional materials.[1]

The strategic placement of two distinct halogen atoms, chlorine and iodine, offers orthogonal handles for selective functionalization through various cross-coupling reactions. The amine group, on the other hand, provides a nucleophilic center for further derivatization, allowing for the construction of diverse compound libraries.[1][2] Consequently, 2-chloro-3-iodopyridin-4-amine has become an indispensable tool for researchers engaged in the design and synthesis of novel therapeutic agents and advanced materials.[1][2]

Discovery and Historical Context

While the precise date and individuals associated with the initial synthesis of 2-chloro-3-iodopyridin-4-amine are not prominently documented in readily available literature, its development can be situated within the broader history of pyridine chemistry. The synthesis of substituted pyridines has been a subject of intense research for over a century, driven by their presence in numerous natural products and pharmaceuticals.[4]

The advent of modern cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of highly functionalized aromatic and heteroaromatic compounds. This era likely provided the impetus for the preparation of polysubstituted pyridines like 2-chloro-3-iodopyridin-4-amine, as chemists sought versatile building blocks to accelerate drug discovery programs. The first reports of its use as a synthetic intermediate likely emerged in the context of specific research programs aimed at developing novel kinase inhibitors or other targeted therapies. Its CAS number, 909036-46-0, suggests its relatively recent documentation in chemical literature.[5]

The synthesis of various aminopyridines has been an active area of research, with numerous methods developed for their preparation.[6][7][8][9] The specific regioselective iodination of aminopyridines is a key step in the synthesis of compounds like 2-chloro-3-iodopyridin-4-amine and has been the subject of dedicated studies.[10]

Synthesis of 2-Chloro-3-iodopyridin-4-amine

The most common and well-documented method for the synthesis of 2-chloro-3-iodopyridin-4-amine is the direct iodination of 2-chloro-4-aminopyridine.[11][12][13][14] This electrophilic aromatic substitution reaction is typically carried out using an iodinating agent in the presence of a suitable solvent and base.

General Reaction Scheme

Sources

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 5. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. armchemfront.com [armchemfront.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]

- 12. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 13. 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0 [chemicalbook.com]

- 14. echemi.com [echemi.com]

Unlocking the Potential of 2-Chloro-4-iodopyridin-3-amine: A Technical Guide to Novel Research Frontiers

Abstract

The unique trifunctionalized scaffold of 2-Chloro-4-iodopyridin-3-amine presents a wealth of opportunities for synthetic chemists and drug discovery professionals. Its strategically positioned amine, chloro, and iodo substituents offer orthogonal reactivity, enabling the selective construction of complex molecular architectures. This guide delineates promising, yet underexplored, research avenues for this versatile building block. We will delve into its potential in medicinal chemistry, specifically in the rational design of novel kinase inhibitors and the synthesis of biologically active fused heterocyclic systems. Furthermore, we will explore its applications in materials science, proposing its use as a core for novel fluorescent probes and metal-chelating agents. This document serves as a technical blueprint, providing not only conceptual frameworks but also actionable synthetic protocols and evaluation strategies to catalyze innovation in these fields.

The Strategic Value of 2-Chloro-4-iodopyridin-3-amine

2-Chloro-4-iodopyridin-3-amine is a halogenated aminopyridine derivative that has garnered attention as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is primed for sequential, site-selective modifications, making it an ideal starting point for library synthesis and lead optimization campaigns. The distinct electronic properties and reactivity of the three functional groups—the nucleophilic amine, the Suzuki- and Sonogashira-receptive iodide, and the generally less reactive chloride—allow for a controlled and stepwise elaboration of the pyridine core.[1][2]

This guide will explore four key research trajectories, providing the scientific rationale and detailed experimental frameworks for each.

Medicinal Chemistry Frontiers: Targeting Disease with Precision

The aminopyridine motif is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including kinase inhibition.[3][4][5] 2-Chloro-4-iodopyridin-3-amine offers a unique platform to develop next-generation therapeutics.

Rational Design of Novel Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyridine scaffold is a key component of several kinase inhibitors.[1][6] We propose leveraging the functionalities of 2-Chloro-4-iodopyridin-3-amine to synthesize novel kinase inhibitors with potentially improved potency and selectivity.

Scientific Rationale: The C4-iodo and C2-chloro positions can be sequentially functionalized via palladium-catalyzed cross-coupling reactions to introduce various aryl and heteroaryl moieties that can interact with specific pockets of the kinase active site. The C3-amine can be acylated or alkylated to further explore the chemical space and modulate physicochemical properties.

Proposed Research Workflow:

Caption: Proposed workflow for the synthesis and evaluation of novel kinase inhibitors.

Experimental Protocol: Selective Suzuki Coupling at the C4-Position

This protocol details the selective functionalization of the more reactive iodo group.

| Parameter | Value |

| Reactants | 2-Chloro-4-iodopyridin-3-amine (1.0 equiv), Arylboronic acid (1.2 equiv) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90 °C |

| Time | 12-24 h |

Methodology:

-

To a degassed solution of 2-Chloro-4-iodopyridin-3-amine in a dioxane/water mixture, add the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.

-

Heat the mixture under an inert atmosphere (e.g., Argon) at 90 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis of Fused Pyrrolo[3,2-c]pyridine Systems

Fused heterocyclic scaffolds, such as pyrrolo[3,2-c]pyridines, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][7][8][9] The arrangement of the amine and iodo groups in 2-Chloro-4-iodopyridin-3-amine makes it an excellent precursor for the synthesis of this privileged scaffold via a Sonogashira coupling followed by cyclization.

Scientific Rationale: A Sonogashira coupling at the C4-position with a terminal alkyne, followed by an intramolecular cyclization, can afford the pyrrolo[3,2-c]pyridine core. The remaining C2-chloro position can then be further functionalized to generate a library of diverse compounds for biological screening.

Proposed Synthetic Pathway:

Caption: Synthetic route to a library of functionalized pyrrolo[3,2-c]pyridines.

Experimental Protocol: Sonogashira Coupling and Cyclization

This protocol outlines the key steps to construct the fused heterocyclic core.

| Parameter | Value |

| Reactants | 2-Chloro-4-iodopyridin-3-amine (1.0 equiv), Terminal alkyne (1.1 equiv) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) |

| Base | Triethylamine (3.0 equiv) |

| Solvent | DMF |

| Temperature | 80 °C |

| Time | 6-12 h |

Methodology:

-

To a solution of 2-Chloro-4-iodopyridin-3-amine and the terminal alkyne in DMF, add triethylamine, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

-

Heat the reaction mixture to 80 °C and monitor by TLC.

-

Upon consumption of the starting material, cool the reaction and add a suitable base (e.g., K₂CO₃) or a metal catalyst for the cyclization step, and continue heating as required.

-

After cyclization is complete, perform an aqueous workup and extract with an organic solvent.

-

Purify the resulting pyrrolo[3,2-c]pyridine scaffold by column chromatography.

Materials Science Innovations: From Fluorescence to Chelation

The unique electronic and structural features of functionalized pyridines make them attractive candidates for applications in materials science.[10][11]

Development of Novel Fluorescent Probes

Pyridine-based compounds can exhibit interesting photophysical properties, and their fluorescence can be sensitive to the local environment, making them suitable as fluorescent probes.[10][11][12] By introducing fluorophores and quencher moieties through selective cross-coupling reactions, 2-Chloro-4-iodopyridin-3-amine can be transformed into "turn-on" or "turn-off" fluorescent sensors.